1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIREMXJGQILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is reacted with appropriate reagents to form the bromophenyl intermediate.
Attachment of the Methoxyphenoxy Group: The bromophenyl intermediate is then reacted with 2-methoxyphenol under specific conditions to attach the methoxyphenoxy group.
Formation of the Tetrazole Ring: The final step involves the cyclization reaction to form the tetrazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring serves as a prime site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by electron-withdrawing effects from the tetrazole ring and the methoxy group’s electron-donating resonance.
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Suzuki Coupling : The bromophenyl group reacts with arylboronic acids under palladium catalysis to form biaryl derivatives, a key step in drug candidate diversification .
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Amination : Copper-mediated amination replaces bromine with amino groups, enabling further functionalization .
Reactivity of the Tetrazole Ring
The tetrazole ring participates in acid-base reactions, coordination chemistry, and electrophilic substitutions. Its NH proton (pKa ≈ 4.9) allows deprotonation for metal coordination or alkylation.
Key Reactions:
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Deprotonation and Alkylation :
Reaction with turbo-Grignard reagents (e.g., iPrMgCl·LiCl) generates a stabilized anion, which reacts with electrophiles like aldehydes or alkyl halides .
Example : -
Coordination with Metals :
The tetrazole’s nitrogen atoms chelate metals such as Cu(I) and Zn(II), forming stable complexes. For example, Cu(I) coordination polymers exhibit distorted tetrahedral geometries with bond lengths:
Methoxyphenoxy Group Transformations
The 2-methoxyphenoxy methyl group undergoes oxidation and cleavage reactions:
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Oxidation : The methoxy group is oxidized to a carbonyl, altering solubility and electronic properties .
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Demethylation : Boron tribromide cleaves the methyl ether, yielding a phenolic hydroxyl group for further coupling .
Multicomponent Reactions (MCRs)
The compound serves as an intermediate in Ugi-azide and other MCRs to generate tetrazole-peptide hybrids or polyheterocycles.
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React with aldehydes, amines, and TMS-azide.
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Cyclize via 1,5-dipolar electrocyclization.
Yield : 65–85% for 1,5-disubstituted tetrazoles .
Comparative Reactivity with Analogues
Substituent position and halogen type significantly influence reactivity:
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable modular derivatization:
Heck Reaction Example :
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Conditions : DMF, 100°C, 12 h.
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Yield : ~80%.
Stability Under Acidic/Basic Conditions
Scientific Research Applications
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenoxy groups play a crucial role in its binding affinity and specificity towards these targets. The tetrazole ring is known to participate in hydrogen bonding and other non-covalent interactions, which contribute to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrazole Core
Halogen-Substituted Phenyl Groups
- 1-(4-Bromophenyl)-5-methyl-1H-tetrazole (): This analog replaces the methoxyphenoxymethyl group with a methyl group. It exhibits a lower molecular weight (MW: ~257.1 g/mol) and simpler synthetic route (yield: 85%) compared to the target compound. The bromophenyl group contributes to a higher melting point (mp: 168–170°C) due to enhanced crystal packing .
- 1-(4-Chlorophenyl)-5-methyl-1H-tetrazole ():
Substituting bromine with chlorine reduces steric bulk and polarizability. The mp decreases to 155–157°C, and the yield improves to 88%, suggesting chlorine’s favorable reactivity in synthesis .
Alkyl vs. Aryloxymethyl Substituents
- However, this compromises solubility in polar solvents, limiting pharmaceutical formulation options compared to the target compound’s aryloxymethyl group .
- 5-((3-Fluoro-5-nitrobenzyl)sulfanyl)-1-(4-bromophenyl)-1H-tetrazole (): The sulfanyl-nitrobenzyl group introduces strong electron-withdrawing effects, which may enhance antimicrobial activity (89% yield, mp: 123–125°C).
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- The target compound’s mp is expected to be lower than 1-(4-bromophenyl)-5-methyl-1H-tetrazole (mp: 168–170°C) due to the flexible methoxyphenoxymethyl group disrupting crystallinity.
- Thioether derivatives (e.g., ) exhibit higher mps (e.g., 192–194°C for 5-((2-((4-chlorobenzyl)oxy)-2-(p-tolyl)ethyl)thio)-1H-tetrazole) due to sulfur’s polarizability .
NMR Spectral Shifts
- 1H NMR : The target compound’s methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.8 ppm) differ from sulfanyl analogs (e.g., δ 4.67 ppm for –SCH2 in ) .
- 13C NMR: The C5 methoxyphenoxymethyl carbon (δ ~70 ppm) contrasts with alkyl-substituted analogs (e.g., δ 25–35 ppm for methyl groups in ) .
Biological Activity
1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole is a synthetic compound that belongs to the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrazole ring that is substituted with a bromophenyl group and a methoxyphenoxy methyl group. Its chemical structure can be summarized as follows:
- IUPAC Name : 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]tetrazole
- Molecular Formula : C15H13BrN4O2
- Molecular Weight : 353.19 g/mol
Pharmacological Activities
Research has indicated that tetrazole derivatives exhibit various biological activities, including antimicrobial, antihypertensive, anticonvulsant, antiproliferative, and anti-inflammatory effects.
1. Antimicrobial Activity
Studies have shown that certain tetrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans and Aspergillus niger .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antimicrobial | E. coli, C. albicans, A. niger |
2. Antihypertensive Activity
Tetrazole compounds have been explored for their antihypertensive effects. In particular, derivatives have been synthesized that show promising results in lowering blood pressure through various mechanisms, including angiotensin II receptor antagonism .
3. Anticonvulsant Activity
Research indicates that tetrazole derivatives can exhibit anticonvulsant properties. A study highlighted the synthesis of specific tetrazole compounds that were evaluated for their ability to reduce seizure activity in animal models .
4. Antiproliferative Activity
Recent investigations revealed that certain tetrazole derivatives inhibit cancer cell proliferation. For example, a series of compounds were tested against L1210 leukemia cells and SK-BR-3 breast cancer cells, showing reduced cell growth and decreased expression of proliferation markers like Ki-67 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SK-BR-3 | TBD | Inhibition of DNA synthesis |
| Other Tetrazoles | L1210 | TBD | Induction of apoptosis |
5. Anti-inflammatory Activity
The anti-inflammatory potential of tetrazole derivatives has also been documented. Compounds similar to the one have been synthesized and evaluated for their ability to inhibit inflammatory markers in vitro .
The biological activities of tetrazoles are largely attributed to their ability to interact with various biological targets:
- Receptor Modulation : Many tetrazoles act as ligands for G-protein coupled receptors (GPCRs), influencing signaling pathways related to blood pressure regulation.
- Enzyme Inhibition : Some compounds inhibit enzymes involved in inflammatory processes or microbial metabolism.
- DNA Interaction : Certain tetrazoles have been shown to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Q & A
Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole, and how can regioisomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclization reactions of substituted thiourea intermediates or halogenated precursors, as demonstrated in analogous tetrazole syntheses . Key steps include:
- Cyclization : Using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the tetrazole ring .
- Regioisomer Control : X-ray crystallography is critical to confirm regioselectivity and purity, as tetrazole derivatives often form multiple regioisomers .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates regioisomers effectively .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this tetrazole derivative?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., tetrazole ring C=N stretch at ~1,550 cm⁻¹) and methoxy groups (C-O stretch at ~1,250 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl protons at δ 7.4–7.8 ppm, methoxyphenoxy methyl at δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolves regioisomerism and molecular packing, as shown in studies of similar triazole-thione derivatives .
Q. How does solvent polarity and reaction conditions affect cyclization efficiency during synthesis?
- Methodological Answer :
- Polar Solvents : Acetonitrile or DMF improves cyclization yields by stabilizing ionic intermediates .
- Temperature : Elevated temperatures (100–120°C) are required for tetrazole ring formation, but prolonged heating may degrade methoxy groups .
- Catalysts : Lewis acids like ZnCl₂ can accelerate cyclization but may complicate purification .
Advanced Research Questions
Q. How does the substitution pattern (e.g., bromophenyl, methoxyphenoxy groups) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Bromine : Enhances tetrazole ring acidity (pKa ~4–5), enabling coordination with metal ions in catalytic studies .
- Methoxyphenoxy Group : Increases lipophilicity (logP ~2.5–3.0), impacting membrane permeability in biological assays .
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps predict nucleophilic/electrophilic sites for functionalization .
Q. What computational approaches (e.g., DFT, molecular docking) are used to predict biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., Mycobacterium tuberculosis enoyl reductase for antitubercular activity) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating stable binding .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s antimicrobial properties?
- Methodological Answer :
- Structural Variations : Synthesize analogs with halogens (Cl, F) or alkyl groups at the 4-bromophenyl position .
- Bioactivity Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC ≤32 µg/mL deemed active) .
- Mechanistic Studies : Measure enzyme inhibition (e.g., β-lactamase) using fluorogenic substrates .
Q. What experimental controls are necessary when investigating enzyme inhibition mechanisms involving this tetrazole derivative?
- Methodological Answer :
- Positive Controls : Use established inhibitors (e.g., clavulanic acid for β-lactamase) to validate assay conditions .
- Negative Controls : Include reactions without the compound or enzyme to rule out non-specific effects.
- Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
Q. How can researchers resolve contradictory bioactivity data between in vitro and cellular models for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ >60 min suggests stability) .
- Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .
- Permeability Assays : Perform Caco-2 monolayer studies to evaluate intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
